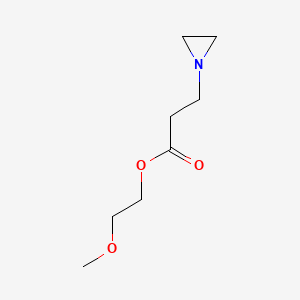

1-Aziridinepropionic acid, 2-methoxyethyl ester

Descripción

1-Aziridinepropionic acid, 2-methoxyethyl ester (CAS 24116-21-0) is a glycol ether ester characterized by the presence of an aziridine ring—a three-membered heterocyclic amine—linked to a propionic acid backbone and esterified with a 2-methoxyethyl group. As a member of the glycol ether esters, it shares functional groups (ester and ether) with other solvents and reactive compounds, though its aziridine moiety distinguishes it in terms of toxicity and reactivity .

Propiedades

Número CAS |

24116-21-0 |

|---|---|

Fórmula molecular |

C8H15NO3 |

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

2-methoxyethyl 3-(aziridin-1-yl)propanoate |

InChI |

InChI=1S/C8H15NO3/c1-11-6-7-12-8(10)2-3-9-4-5-9/h2-7H2,1H3 |

Clave InChI |

QQCGDQRRPBVSAI-UHFFFAOYSA-N |

SMILES canónico |

COCCOC(=O)CCN1CC1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Aziridinepropionic acid, 2-methoxyethyl ester typically involves the reaction of aziridine with propionic acid and 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of 1-Aziridinepropionic acid, 2-methoxyethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation and crystallization to obtain the desired compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

1-Aziridinepropionic acid, 2-methoxyethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aziridine derivatives.

Aplicaciones Científicas De Investigación

Applications Overview

1-Aziridinepropionic acid, 2-methoxyethyl ester has been studied for its applications in several domains:

- Pharmaceuticals : Its aziridine structure is of interest in drug development due to the potential for creating novel therapeutic agents.

- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers, particularly those requiring specific functional groups for enhanced properties.

- Agricultural Chemicals : There is potential for use in agrochemicals, particularly as a building block for herbicides or insecticides.

Pharmaceuticals

The aziridine ring structure is known for its reactivity and ability to form covalent bonds with biological molecules. This characteristic makes 1-aziridinepropionic acid, 2-methoxyethyl ester a candidate for developing drugs targeting specific enzymes or receptors.

- Case Study : Research has shown that compounds with aziridine moieties exhibit antimicrobial properties. For instance, derivatives of aziridine have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth.

Polymer Chemistry

In polymer chemistry, this compound can act as a reactive monomer. Its ability to participate in ring-opening polymerization allows it to be incorporated into larger polymer chains.

- Data Table: Polymer Characteristics

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Polyamide | 1-Aziridinepropionic acid | High thermal stability |

| Polyurethane | 1-Aziridinepropionic acid | Improved flexibility |

Agricultural Chemicals

The potential use of this compound in agricultural formulations is noteworthy. Its unique structure allows for modifications that can enhance efficacy against pests or weeds.

- Research Findings : Studies indicate that aziridine derivatives can act as effective herbicides when modified appropriately. The ester functionality may enhance solubility and bioavailability in soil.

Mecanismo De Acción

The mechanism of action of 1-Aziridinepropionic acid, 2-methoxyethyl ester involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert biological effects .

Comparación Con Compuestos Similares

Reactivity

- Aziridinepropionic Acid Ester: The aziridine ring’s strain drives nucleophilic ring-opening reactions, enabling crosslinking or polymerization. This contrasts with pentanoic acid, 2-methoxyethyl ester, which lacks reactive heterocycles and is more stable, typical of saturated esters used as solvents or plasticizers .

- 2-Propenoic Acid Esters: The acrylate group in 2-(hexyloxy)ethyl esters undergoes radical polymerization, making it suitable for coatings and adhesives. The aziridine derivative’s reactivity is instead dominated by amine-based interactions .

Toxicity

Glycol ethers are broadly associated with reproductive and developmental toxicity, but the aziridine moiety introduces additional hazards. This distinction places stricter regulatory constraints on the aziridine derivative .

Actividad Biológica

1-Aziridinepropionic acid, 2-methoxyethyl ester is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- CAS Number : 24260-57-9

- Molecular Formula : C7H13NO2

- Molecular Weight : 143.19 g/mol

- IUPAC Name : 2-Methoxyethyl (1-aziridinepropionate)

The biological activity of 1-Aziridinepropionic acid, 2-methoxyethyl ester is primarily attributed to its ability to interact with various biological targets. It has been studied for its effects on:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Interaction : It has shown potential in modulating receptor activity, influencing signaling pathways that are critical for various cellular functions.

Biological Activity Overview

Research indicates that 1-Aziridinepropionic acid, 2-methoxyethyl ester exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Antioxidant Activity | The compound has demonstrated the ability to scavenge free radicals, reducing oxidative stress in cells. |

| Anti-inflammatory Effects | Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines. |

| Hypolipidemic Effects | The compound has shown potential in lowering lipid levels in animal models, indicating a role in cholesterol management. |

Case Studies and Research Findings

- Antioxidant and Anti-inflammatory Properties :

- Hypolipidemic Activity :

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

The biological activity of 1-Aziridinepropionic acid can be compared with other aziridine derivatives:

| Compound | Biological Activity |

|---|---|

| Aziridinecarboxylic Acid | Primarily exhibits antimicrobial properties. |

| Aziridines with Alkyl Substituents | Show varying degrees of cytotoxicity against cancer cells. |

| 1-Aziridinebutanoic Acid | Demonstrates similar anti-inflammatory effects but less potent than the methoxyethyl ester variant. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.